molecular formula C16H20N2O3S B2608692 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034451-19-7

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No.: B2608692
CAS No.: 2034451-19-7
M. Wt: 320.41
InChI Key: GHSRCUJNUMGNDY-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the thiophene group and the cyclopentyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(furan-3-yl)cyclopentyl)methyl)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)cyclopentyl)methyl)acetamide

Uniqueness

The uniqueness of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-13(9-18-14(20)3-4-15(18)21)17-11-16(6-1-2-7-16)12-5-8-22-10-12/h5,8,10H,1-4,6-7,9,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRCUJNUMGNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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